4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 739365-06-1
Cat. No.: VC2185882
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 739365-06-1 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-methoxy-1-methylindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
| Standard InChI Key | IYZATCSNWKJWIC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |
| Canonical SMILES | CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |
Introduction
Physical and Chemical Properties
Structure and Identification
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid possesses a well-defined structure characterized by its indole core with specific functional group substitutions. The compound's identification parameters are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 739365-06-1 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Exact Mass | 205.074 g/mol |
| IUPAC Name | 4-methoxy-1-methyl-1H-indole-2-carboxylic acid |
This heterocyclic compound features an indole nucleus with three key substitutions: a methoxy group at position 4, a methyl group at the nitrogen position (position 1), and a carboxylic acid group at position 2 .
Physicochemical Characteristics
The physicochemical properties of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid contribute to its behavior in biological systems and its potential applications. These properties include:
| Property | Value |
|---|---|
| Physical State | Solid |
| PSA (Polar Surface Area) | 51.46000 |
| LogP | 1.88510 |
| HS Code | 2933990090 |
The compound's moderate LogP value of approximately 1.89 suggests a balanced lipophilicity that may facilitate both membrane permeability and aqueous solubility, properties that are crucial for drug candidates. The Polar Surface Area (PSA) of 51.46 indicates the molecule's capacity for hydrogen bonding, which influences its interaction with biological targets .
Synthesis and Preparation Methods
The synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic synthesis routes that require careful planning and execution. Standard synthetic pathways often begin with the formation of the indole ring structure, followed by selective functionalization reactions to introduce the specific substituents.
Common synthetic approaches include:
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Formation of the indole ring through established methods such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
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Selective methylation of the nitrogen position (N1) using methyl halides or other methylating agents in the presence of a suitable base.
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Introduction of the methoxy group at the 4-position through directed metallation followed by reaction with a methoxy source, or through alternative methods such as nucleophilic aromatic substitution if appropriate precursors are available.
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Carboxylation at the 2-position, which can be achieved through various methods, including the use of chloroformates or direct carboxylation reactions using metal-halogen exchange followed by reaction with carbon dioxide.
The synthesis often requires protective group strategies to ensure selectivity in the functionalization steps, as well as careful control of reaction conditions to optimize yields and minimize side reactions. Modern synthetic approaches may also employ transition metal-catalyzed reactions to achieve specific transformations more efficiently.
Research Applications
Pharmaceutical Development
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid and related indole derivatives are of significant interest in pharmaceutical research and development. The structural features of this compound make it a potential candidate for:
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Development as a lead compound in drug discovery programs targeting inflammatory conditions, infectious diseases, or cancer.
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Use as a building block in the synthesis of more complex bioactive molecules, leveraging the carboxylic acid group for further functionalization.
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Structure-activity relationship studies to understand how modifications to the indole scaffold affect biological activity and selectivity.
Research on related indole compounds has shown promising results in various therapeutic areas. For example, 6-methoxy-1H-Indole-2-carboxylic acid (MICA) has been identified as an antifungal metabolite produced by Bacillus toyonensis with activity against Candida albicans and Aspergillus niger, suggesting that methoxy-substituted indole-2-carboxylic acids may have broader applications in antifungal therapy .
Organic Synthesis Applications
Beyond its potential biological applications, 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid serves as a valuable intermediate in organic synthesis. The carboxylic acid functionality provides a versatile handle for further transformations, including:
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Amide formation through coupling with various amines, potentially leading to compounds similar to the bioactive indole-2-carboxamides that have been investigated as allosteric modulators of cannabinoid receptors.
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Esterification to produce compounds such as methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate, which may have different biological properties or serve as protected forms of the carboxylic acid.
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Reduction to alcohols, conversion to aldehydes, or other functional group transformations that can expand the chemical diversity of indole-based compounds .
Comparison with Related Indole Compounds
Understanding 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid in the context of related indole derivatives provides valuable insights into structure-activity relationships and potential applications. Several structurally similar compounds have been studied more extensively:
| Compound | Structural Differences | Notable Properties/Applications |
|---|---|---|
| Methyl 4-methoxy-1H-indole-2-carboxylate | Methyl ester instead of free acid; No N-methyl group | Density: 1.3±0.1 g/cm³; Boiling Point: 370.1±22.0 °C; Higher LogP (2.48) suggesting greater lipophilicity |
| 6-methoxy-1H-Indole-2-carboxylic acid (MICA) | Methoxy at position 6 instead of 4; No N-methyl group | Documented antifungal activity against Candida albicans and Aspergillus niger |
| 5-Methoxy-1H-indole-2-carboxylic acid | Methoxy at position 5 instead of 4; No N-methyl group | Multiple polymorphic forms; Detailed crystallographic data available |
| Indole-2-carboxamides | Amide instead of carboxylic acid | Some function as allosteric modulators for cannabinoid receptors |
These comparisons highlight how seemingly minor structural modifications can significantly affect physicochemical properties and biological activities. For instance, the position of the methoxy group (4, 5, or 6) appears to influence biological activity, while the presence or absence of the N-methyl group affects lipophilicity and possibly receptor interactions .
Current Research and Future Perspectives
Current research involving 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid and related compounds is focused on several promising areas:
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Exploration of antimicrobial properties, particularly against fungal pathogens, building on the success of related compounds like 6-methoxy-1H-Indole-2-carboxylic acid (MICA).
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Investigation of structure-activity relationships to optimize properties for specific therapeutic targets, similar to the work done with indole-2-carboxamides as cannabinoid receptor modulators.
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Development of improved synthetic methodologies to access these compounds more efficiently and sustainably.
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Exploration of potential applications in materials science and other non-pharmaceutical areas, leveraging the unique structural features of these indole derivatives.
Future research directions may include more comprehensive biological screening of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid against a wider range of targets, detailed mechanistic studies to understand its mode of action, and application of modern computational methods to predict new potential applications based on structural similarities to known bioactive compounds .
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